Boc-Met-ONp
Overview
Description
Boc-Met-ONp, also known as 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate, is a chemical compound with the CAS Number: 2488-18-8 . It has a molecular weight of 370.43 .
Molecular Structure Analysis
The molecular formula of Boc-Met-ONp is C16H22N2O6S . The InChI code is 1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 .Physical And Chemical Properties Analysis
Boc-Met-ONp is a purum with an assay of ≥98.0% (HPLC) . The storage temperature is 2-8°C .Scientific Research Applications
Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : Discusses Brain-on-Chip (BoC) technology for biomedical and pharmaceutical research in neurosciences. BoC combines three-dimensional brain-like systems with microfluidics platforms to replicate physiological functions in vitro, offering advantages over conventional cell culture techniques. Electrophysiology is crucial for studying brain activity in health and disease, and the paper discusses available tools and their applications (Forró et al., 2021).
Recent Advances in Body-on-a-Chip Systems : Reviews the development of Microphysiological systems (MPS), including body-on-a-chip (BOC) systems, which are powerful in predicting human response to drugs or chemicals. BOC systems emulate human physiological response to drugs and can assess both efficacy and potential toxicity (Sung et al., 2018).
Biosensors-on-Chip An Up-to-Date Review
: Explores the development of biosensors-on-chip (BoC) systems for point-of-care diagnostic applications in diagnosing cancer, infectious diseases, and neurodegenerative disorders. BoC systems combine biosensor technology with microfluidics, improving sensitivity, specificity, and other analytical parameters (Chircov et al., 2020).
Investigation on the metabolism of CCK8 analogues by rat brain slices : Studies the degradation of Boc-CCK27-33, a potent analog of CCK8, on synaptic plasma membranes from pig brain cortex. This research characterizes metabolites and discusses the biological relevance of enzymes in CCK8 metabolism (Durieux et al., 1986).
A novel oxidative side-chain transformation of α-amino acids and peptides by methyltrioxorhenium/H2O2 system : Describes the oxidation of N-Boc derivatives of Met, Cys, and Trp by methyltrioxorhenium and H2O2. It demonstrates high regioselectivity for the oxidation of these residues when embedded into peptides (Lazzaro et al., 2004).
Synthesis of a fragment of the active center of the streptococcal proteinase (EC 3.4.22.10), VI : Discusses the synthesis and properties of the protected peptide Boc-His(Boc)-Cys(X)-Val-OH(ONP) as a fragment of the active center sequence of the streptococcal proteinase (Raschig & Schneider, 1975).
Synthesis and biological properties of cholecystokinin heptapeptide analogues : Details the synthesis of Boc-CCK-7 and its analogues, discussing their biological activities like gall bladder contraction, anorectic activity, and sedation (Hlaváček et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQSYDCSRCMIR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427411 | |
Record name | Boc-Met-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met-ONp | |
CAS RN |
2488-18-8 | |
Record name | Boc-Met-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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